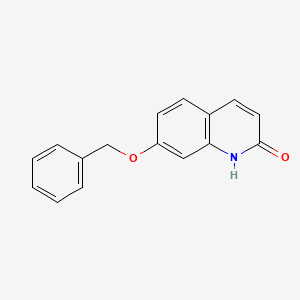
7-(Phenylmethoxy)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Phenylmethoxy)-2(1H)-quinolinone is a chemical compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a phenylmethoxy group attached at the 7th position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylmethoxy)-2(1H)-quinolinone typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinolinone derivative.
Phenylmethoxy Group Introduction: The phenylmethoxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the quinolinone derivative with phenylmethanol in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-(Phenylmethoxy)-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinolinone derivatives with higher oxidation states.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the reagents used.
科学研究应用
7-(Phenylmethoxy)-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(Phenylmethoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
7-Benzyloxyindole: Similar in structure with a benzyloxy group instead of phenylmethoxy.
7-Benzyloxy-6-methoxy-4(3H)-quinazolinone: Another related compound with a quinazolinone core.
Uniqueness
7-(Phenylmethoxy)-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
386273-52-5 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
7-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-16-9-7-13-6-8-14(10-15(13)17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |
InChI 键 |
WFKWEAVCQSTIKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
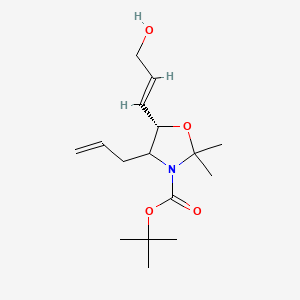

![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
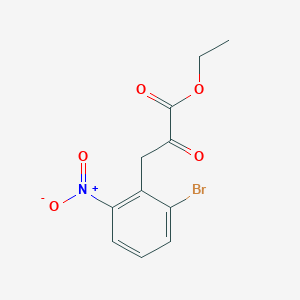
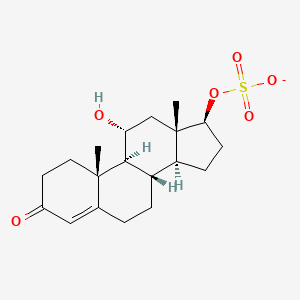
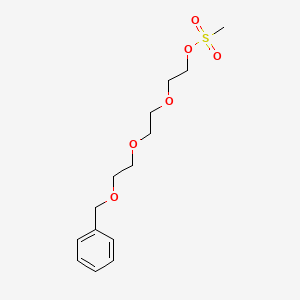

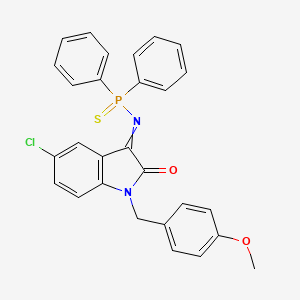
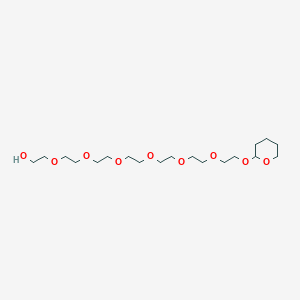

![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
